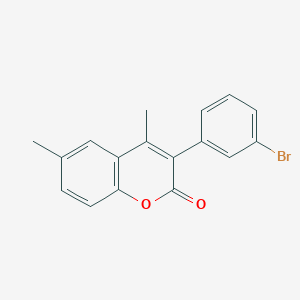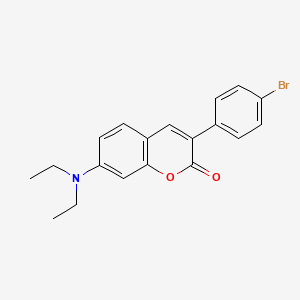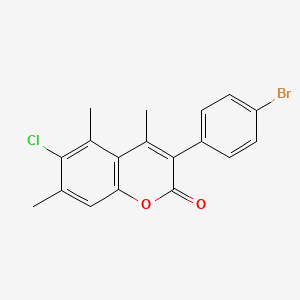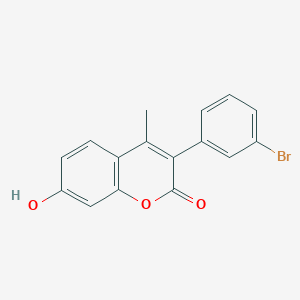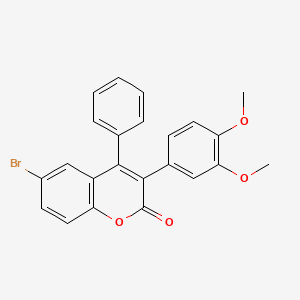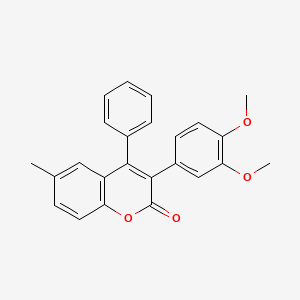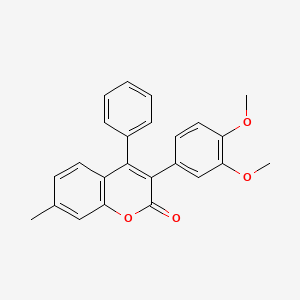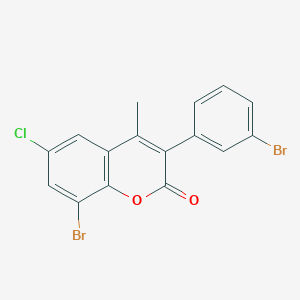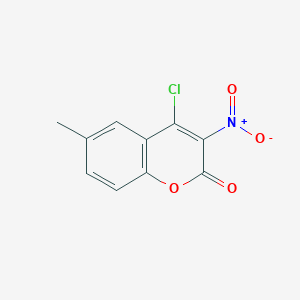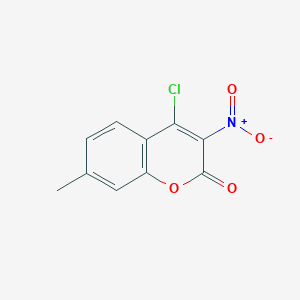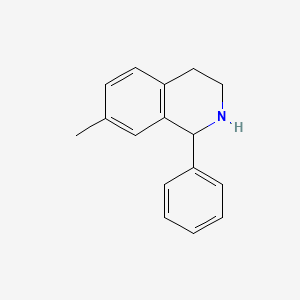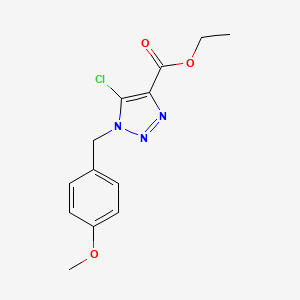
ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl azide with a 5-chloroethyl chloroformate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. This would form the 1,2,3-triazole ring and attach the ethyl carboxylate group .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 5-chloro substitution on the triazole ring and the 4-methoxy substitution on the benzyl group could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or aminolysis. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the ethyl carboxylate group could make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
1. Tetrel Bonding Interactions and Molecular Analysis
Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is studied for its potential in forming π-hole tetrel bonding interactions. Researchers synthesized various triazole derivatives, including compounds with similar structures, and analyzed them using techniques like Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. These compounds, such as ethyl 2-(1-benzyl-4-(4-methoxyphenyl-1H-1,2,3-triazol-5-yl))-2-oxoacetate, demonstrated the ability to form self-assembled dimers in the solid state through these interactions (Ahmed et al., 2020).
2. Synthesis of Novel Compounds and Anticancer Evaluation
Studies on derivatives of ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate include the synthesis of new compounds with potential as antiasthmatic agents. The synthesis process involves nucleophilic displacement and cyclization reactions leading to novel benzopyrano triazole systems (Buckle et al., 1981).
3. Role in Ring-Chain Tautomerism
Research into the synthesis of triazole-4-carboxylic acids with similar structures revealed insights into ring-chain tautomerism. For instance, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid provided evidence of tautomerism in solution (Pokhodylo & Obushak, 2022).
4. Molecular Docking Studies and Cancer Research
Molecular docking studies on compounds structurally similar to ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, particularly in benzimidazole derivatives, have been conducted. These studies aim to understand the mechanism behind their anti-cancer properties and explore their potential as EGFR inhibitors (Karayel, 2021).
5. Synthesis of Triazole-Based Heterocycles
The synthesis and characterization of various triazole-based heterocycles, including those with structures related to ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, have been extensively studied. These research efforts focus on developing novel synthetic methods and exploring the potential applications of these compounds in various fields (Pokhodylo, Shyyka & Obushak, 2018).
Future Directions
properties
IUPAC Name |
ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMGQIZAQMDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



